![molecular formula C6H4N4O2 B1298430 3-Nitropyrazolo[1,5-a]pyrimidine CAS No. 55405-64-6](/img/structure/B1298430.png)
3-Nitropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Nitropyrazolo[1,5-a]pyrimidine is a type of heterocyclic aromatic compound, which means it is composed of several different types of atoms in a ring-like structure. It is used in the preparation of a tyrosine kinase (TRK) inhibitor for treating cancer .
Synthesis Analysis
A regioselective, time-efficient, and one-pot route for the synthesis of diversely substituted 3-nitropyrazolo pyrimidines has been developed. This synthesis is achieved through a microwave-assisted process and yields good to excellent results .
Molecular Structure Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Chemical Reactions Analysis
The reaction features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents .
Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have simpler and greener synthetic methodology and tunable photophysical properties .
Antitumor Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been found to have antitumor effects . They have been tested by A549 and H1975 cell lines with larotrectinib as the positive control drugs . The compounds had good physicochemical property and biological characteristics .
Fatty Acid-Binding Proteins (FABPs) Isoforms
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Heat-Resistant Explosives
Two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7 (4H)-one (5), were identified as heat-resistant explosives .
Post-Functionalization
3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines have been used in post-functionalization .
Molecular Docking Simulation
Based on the molecular docking simulation and structure of larotrectinib, some larotrectinib derivatives as antitumor compounds were designed and synthesized .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine nucleus have been used in medicinal chemistry and drug design . For instance, they have been used in the synthesis of anxiolytic and hypnotic drugs .
Mode of Action
The synthesis of this compound involves a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles, followed by a regioselective electrophilic substitution .
Biochemical Pathways
The compound is synthesized through a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles .
Pharmacokinetics
The compound is synthesized in good to excellent yields through a microwave-assisted process .
Result of Action
The compound has been successfully used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines .
Action Environment
The synthesis of this compound is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .
Future Directions
The promising biological and photophysical properties of pyrazolo[1,5-a]pyrimidines have prompted the development of various methods for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently .
properties
IUPAC Name |
3-nitropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOREHMGSRCRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350743 | |
Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55405-64-6 | |
Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic routes are available for producing 3-Nitropyrazolo[1,5-a]pyrimidines?
A1: A recent study [] described a novel one-pot synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines. This method utilizes a microwave-assisted process involving the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective nitration at the 3-position. This methodology boasts advantages such as short reaction times, high yields, operational simplicity, broad substrate scope, and pot-economy.
Q2: Has the biological activity of 3-Nitropyrazolo[1,5-a]pyrimidines been investigated?
A2: Yes, research has explored the antiviral potential of 2-Amino-3-nitropyrazolo[1,5-a]pyrimidines against Coxsackievirus B3. This suggests that further investigation into the structure-activity relationship of this compound class could lead to the development of novel antiviral agents.
Q3: Are there alternative synthetic approaches to access similar heterocyclic structures containing nitro groups?
A3: Yes, researchers have reported the synthesis of 5,6-condensed 3-nitropyridines using heterocyclic amines and nitromalonaldehyde as starting materials. This indicates that exploring various condensation reactions with different building blocks could provide access to a diverse range of nitro-containing heterocycles with potential biological activities.
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